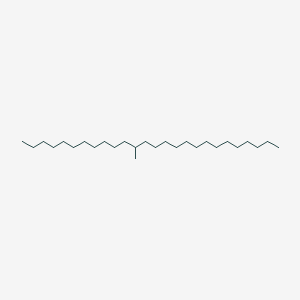![molecular formula C14H14BrNTe B14487902 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 63212-68-0](/img/structure/B14487902.png)
4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline is a chemical compound that features a tellurium atom bonded to a bromophenyl group and an N,N-dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide (TeO2).
Reduction: Formation of tellurium hydride (TeH2).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex tellurium-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its potential as an antimicrobial and antiproliferative agent.
Uniqueness
4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom can participate in redox reactions and form bonds with various biological molecules, making this compound a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
63212-68-0 |
|---|---|
分子式 |
C14H14BrNTe |
分子量 |
403.8 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrNTe/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3 |
InChI 键 |
OPDLAPSMTIZCKS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


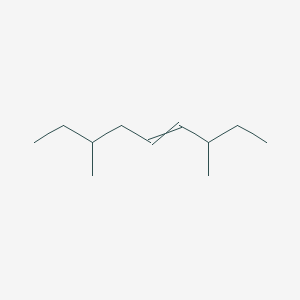
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
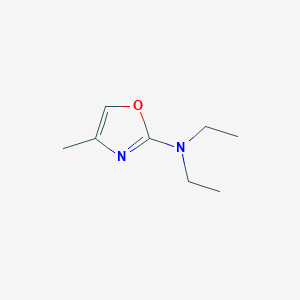

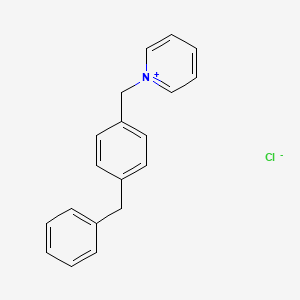
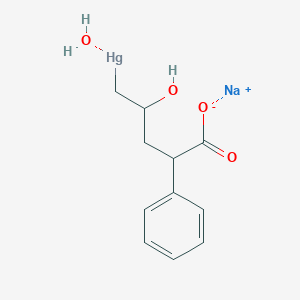
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)

![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

